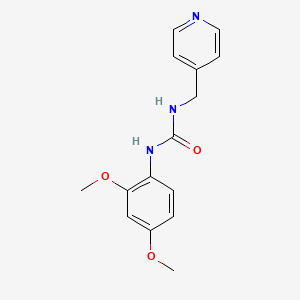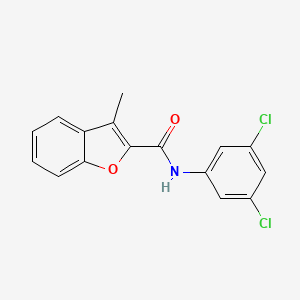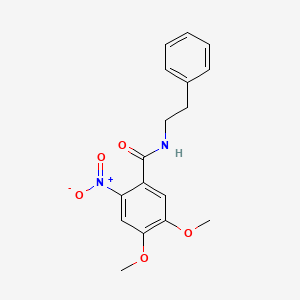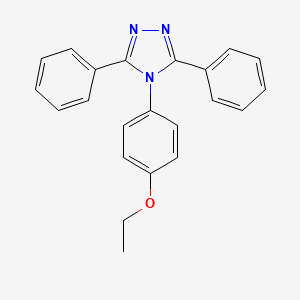
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)urea, commonly known as DMPU, is a widely used polar aprotic solvent in organic chemistry. It is a colorless, odorless, and stable compound that has a high boiling point and low toxicity. DMPU is a versatile solvent that is used in a variety of chemical reactions, including Grignard reactions, Suzuki-Miyaura cross-coupling reactions, and Heck reactions.
Wirkmechanismus
The exact mechanism of action of DMPU is not well understood. It is believed to act as a hydrogen bond acceptor and a Lewis base, facilitating the formation of reactive intermediates in chemical reactions. DMPU has a high dielectric constant, which makes it an excellent solvent for polar compounds.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of DMPU. However, it has been shown to be non-toxic and non-irritating to skin and eyes. DMPU has low volatility and low flammability, making it a safe solvent to handle in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
DMPU has several advantages as a solvent in laboratory experiments. It has a high boiling point, low toxicity, and low flammability, making it a safe and convenient solvent to handle. DMPU is also a polar aprotic solvent, which means it can dissolve a wide range of polar and nonpolar compounds. However, DMPU is hygroscopic, which means it can absorb moisture from the air, leading to changes in the concentration and reactivity of the solvent. It is also relatively expensive compared to other solvents, which can limit its use in large-scale industrial applications.
Zukünftige Richtungen
There are several future directions for research on DMPU. One area of interest is the development of new synthetic methods using DMPU as a solvent. DMPU has been shown to enhance the reactivity and selectivity of many reactions, making it a valuable tool in organic synthesis. Another area of interest is the use of DMPU in the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis. Finally, there is a need for more research on the biochemical and physiological effects of DMPU, particularly in relation to its use as a solvent in pharmaceutical and agrochemical synthesis.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)urea, commonly known as DMPU, is a versatile solvent that is widely used in organic chemistry. It has several advantages as a solvent, including high boiling point, low toxicity, and low flammability. DMPU has been shown to enhance the reactivity and selectivity of many reactions, making it a valuable tool in organic synthesis. Future research on DMPU should focus on the development of new synthetic methods, the use of DMPU in the synthesis of metal-organic frameworks, and the biochemical and physiological effects of DMPU.
Synthesemethoden
DMPU can be synthesized by the reaction of 2,4-dimethoxybenzyl chloride with pyridine-4-carboxylic acid in the presence of triethylamine and potassium carbonate. The resulting product is then treated with urea to obtain DMPU. The synthesis method is straightforward and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
DMPU is widely used as a solvent in various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and polymers. It has been shown to enhance the reactivity and selectivity of many reactions, making it a valuable tool in organic synthesis. DMPU is also used as a solvent for the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-12-3-4-13(14(9-12)21-2)18-15(19)17-10-11-5-7-16-8-6-11/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEGCVYAFKCGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5863735.png)
![4,6,8-trimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5863750.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B5863765.png)
![N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5863771.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5863778.png)






![4-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5863818.png)
![3-chloro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5863826.png)
